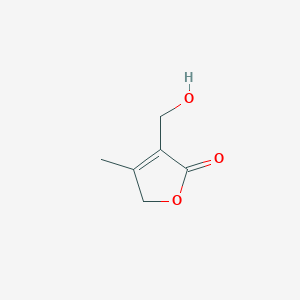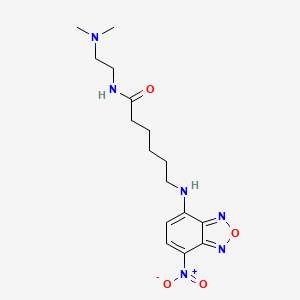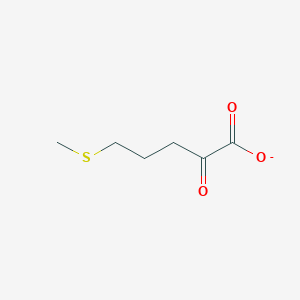![molecular formula C46H92NO7P B1262663 1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262663.png)
1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-38:1 in which the alkyl and acyl groups at positions 1 and 2 are octadecyl and (9Z)-eicosenoyl respectively. It is a phosphatidylcholine O-38:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a gadoleic acid.
Scientific Research Applications
Interaction with Potassium Channels
1-Octadecyl-2-[(9Z)-Eicosenoyl]-sn-glycero-3-phosphocholine, also known as edelfosine, has been studied for its interaction with plasma membrane ion channels, particularly the SK3/KCa2.3 potassium channel. This interaction suggests potential applications in modulating channel functions, which could have implications in cancer therapy and other diseases involving ion channel dysregulation (Potier et al., 2011).
Effects on Exocrine Secretory Glands
Research indicates that derivatives of 1-Octadecyl-2-[(9Z)-Eicosenoyl]-sn-glycero-3-phosphocholine can stimulate amylase release in exocrine secretory glands, such as the guinea pig's isolated parotid gland and exocrine pancreatic lobules. This demonstrates the compound's potential for influencing exocrine gland function, possibly through interaction with plasma membrane receptors (Söling et al., 1984).
Impact on Membrane Morphology in Leukemic Cells
The compound has been observed to induce morphological alterations in leukemic cell membranes, characterized by the formation of blebs and holes. This membrane damage correlates with cell viability loss, providing insights into its potential application in targeting cancer cells (Noseda et al., 1989).
Modulation of Cell-Surface Receptor Expression
It influences the expression of cell-surface proteins associated with cell differentiation and/or activation in U-937 cells, which may suggest its role in cell activation rather than differentiation. This understanding could be vital for its application in cancer treatment or immunotherapy (Pushkareva et al., 2000).
Interaction with Model Membranes
Studies have shown that this compound affects the biophysical properties of model membranes, such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), and X-ray diffraction, which can be important for understanding its mechanism of action in biological systems (Torrecillas et al., 2006).
properties
Product Name |
1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C46H92NO7P |
Molecular Weight |
802.2 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-icos-9-enoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h24-25,45H,6-23,26-44H2,1-5H3/b25-24-/t45-/m1/s1 |
InChI Key |
DBNUPYDJSILSJX-VABJTFOOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)








![1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)



![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)